molecular formula C12H15F2N B13268676 2-(4,4-Difluorocyclohexyl)aniline

2-(4,4-Difluorocyclohexyl)aniline

Cat. No.: B13268676
M. Wt: 211.25 g/mol
InChI Key: QACIVCHSSCAEHS-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)aniline is a fluorinated aromatic amine characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions, attached to an aniline moiety. Fluorinated aromatic amines are often valued for their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts, which may influence their utility in drug design or industrial chemistry .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)aniline

InChI

InChI=1S/C12H15F2N/c13-12(14)7-5-9(6-8-12)10-3-1-2-4-11(10)15/h1-4,9H,5-8,15H2

InChI Key

QACIVCHSSCAEHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2N)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)aniline can be achieved through several methods. One common approach involves the reaction of 4,4-difluorocyclohexanone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

  • Dimethylaniline (from Pharmacopeial Forum) :
    Dimethylaniline, a simpler aniline derivative with two methyl substituents, is referenced in purity testing protocols . Unlike 2-(4,4-Difluorocyclohexyl)aniline, dimethylaniline lacks halogenation and a cyclohexyl ring, resulting in lower electronegativity and rigidity. Fluorine atoms in the target compound likely enhance its resistance to oxidative degradation, a critical factor in pharmaceutical stability.

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Caffeic acid features a propenoic acid group and dihydroxybenzene structure, making it polar and suitable for antioxidant applications in cosmetics and supplements . In contrast, the target compound’s non-polar cyclohexyl-aniline structure may favor applications requiring lipid membrane penetration, such as bioactive molecule delivery.
  • Pesticide Halogenated Amines (Cyclanilide, Propiconazole): Cyclanilide and propiconazole (from pesticide glossary) contain dichlorophenyl and triazole groups, respectively .

Physical and Chemical Properties

Property 2-(4,4-Difluorocyclohexyl)aniline Dimethylaniline Caffeic Acid Cyclanilide
Substituents Difluorocyclohexyl, -NH₂ Dimethyl, -NH₂ Dihydroxybenzene, propenoic acid Dichlorophenyl, cyclopropane
Polarity Low (fluorinated cyclohexyl) Low (methyl groups) High (hydroxyl, carboxylic acid) Moderate (chlorine, cyclopropane)
Typical Applications Pharmaceutical intermediates Purity reference standard Antioxidants, cosmetics Plant growth regulator
Stability High (fluorine resistance) Moderate (prone to oxidation) Low (oxidation-sensitive) High (chlorine stabilization)

Key Considerations and Limitations

The provided evidence lacks direct data on 2-(4,4-Difluorocyclohexyl)aniline, necessitating inferences from structural analogs. For example:

  • Synthetic Challenges : Fluorination steps (e.g., using fluorinating agents) may introduce impurities like dimethylaniline, requiring stringent crystallinity and purity tests .
  • Toxicity Profile : Unlike dichlorophenyl pesticides , fluorinated aromatic amines may exhibit different metabolic pathways, warranting specialized toxicological studies.

Biological Activity

2-(4,4-Difluorocyclohexyl)aniline is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

2-(4,4-Difluorocyclohexyl)aniline features a cyclohexyl group substituted with two fluorine atoms at the para position relative to the aniline nitrogen. This unique structure enhances its lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of 2-(4,4-difluorocyclohexyl)aniline has been investigated through various studies focusing on its enzyme inhibition and receptor binding capabilities.

1. Enzyme Inhibition

Research indicates that compounds similar to 2-(4,4-difluorocyclohexyl)aniline demonstrate significant inhibitory effects on various enzymes. For example, in a study assessing ATPase activity, derivatives of this compound showed varying degrees of inhibition, suggesting potential applications in modulating drug resistance mechanisms in cancer therapy. Specifically, the compound inhibited ATPase activity by up to 27% at concentrations around 0.5 μM .

2. Receptor Binding

The interaction of 2-(4,4-difluorocyclohexyl)aniline with specific receptors has been explored. The difluorocyclohexyl group is believed to enhance binding affinity to certain proteins involved in cellular signaling pathways. This interaction can lead to modulation of receptor activity, impacting various physiological processes .

The mechanism by which 2-(4,4-difluorocyclohexyl)aniline exerts its biological effects primarily involves:

  • Binding Affinity : The difluorocyclohexyl moiety increases the compound's affinity for target enzymes and receptors.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound can inhibit their functions, leading to altered metabolic pathways.
  • Modulation of Signaling Pathways : Interaction with receptors can result in downstream effects that influence cell signaling and function.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-(4,4-difluorocyclohexyl)aniline:

  • Drug Resistance Reversal : A study demonstrated that derivatives of this compound could reverse paclitaxel resistance in HEK293 cells overexpressing P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer .
  • Anticancer Properties : Investigations into the anticancer properties of related compounds have shown promising results, indicating that these agents could be developed into effective treatments for resistant cancer types .

Summary of Research Findings

Study FocusFindings
Enzyme InhibitionInhibition of ATPase activity by up to 27% at 0.5 μM concentration .
Receptor BindingEnhanced binding affinity due to difluorocyclohexyl group; modulation of signaling pathways .
Drug ResistanceReversal of paclitaxel resistance in drug-resistant cell lines .
Anticancer ActivityPotential for development into therapeutic agents against resistant cancers .

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